molecular formula C19H22F3N5S B6457512 2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2549011-47-2

2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B6457512
CAS No.: 2549011-47-2
M. Wt: 409.5 g/mol
InChI Key: GCGIHBJWXGGFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at positions 2, 4, and 4. The 2-position is occupied by a cyclopropyl group, the 6-position by a trifluoromethyl group, and the 4-position by a piperazine moiety linked to a 2-cyclopropyl-1,3-thiazole ring via a methyl bridge. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the cyclopropyl substituents likely influence steric and conformational properties.

Properties

IUPAC Name

2-cyclopropyl-4-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5S/c20-19(21,22)15-9-16(25-17(24-15)12-1-2-12)27-7-5-26(6-8-27)10-14-11-28-18(23-14)13-3-4-13/h9,11-13H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGIHBJWXGGFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)CC4=CSC(=N4)C5CC5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the thiazole ring, a common structural motif in many biologically active compounds.

Mode of Action

The thiazole ring is known to be planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This suggests that the compound may interact with its targets through π-π stacking interactions, hydrogen bonding, or other non-covalent interactions.

Result of Action

Given the diverse biological activities of thiazole derivatives, the compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the reactivity of the cyclopropyl group can be influenced by the bond angles in the ring, which can be affected by environmental factors.

Biological Activity

The compound 2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a novel pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyrimidine ring substituted with trifluoromethyl and a piperazine moiety linked to a thiazole derivative. This unique arrangement may influence its biological properties significantly.

PropertyValue
Molecular FormulaC₁₅H₁₈F₃N₅S
Molecular Weight355.39 g/mol
IUPAC NameThis compound
CAS NumberNot available

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, derivatives with similar structures have shown potent inhibition against CDK2 and CDK9, leading to cell cycle arrest and apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The thiazole moiety is known for its antimicrobial effects. Compounds with thiazole rings have demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess similar properties .
  • Neuroprotective Effects : Some thiazole derivatives exhibit neuroprotective properties, potentially making this compound a candidate for further investigation in neurodegenerative diseases .

The biological activity of the compound is hypothesized to involve several mechanisms:

  • Inhibition of CDK Activity : By binding to CDK proteins, the compound may prevent their interaction with cyclins, disrupting the cell cycle and inducing apoptosis in cancer cells .
  • Modulation of Enzymatic Pathways : The presence of the thiazole ring can facilitate interactions with various enzymes and receptors, modulating their activity and contributing to the compound's overall efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Cyclopropyl Group : This moiety may enhance lipophilicity and improve binding affinity to target proteins.
  • Thiazole Substitution : Variations in the thiazole structure can significantly alter biological activity, suggesting that modifications could lead to more potent derivatives .

Case Studies

Several studies have explored similar compounds with promising results:

  • CDK Inhibition Study : A related compound demonstrated IC50 values as low as 0.004 μM against CDK2 and 0.009 μM against CDK9, indicating strong potential for this class of compounds in cancer therapy .
  • Antimicrobial Testing : Thiazole-based compounds have shown minimum inhibitory concentrations (MIC) effective against Gram-positive bacteria, supporting further investigation into the antimicrobial potential of our compound .

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C16_{16}H20_{20}F3_3N5_5S
  • Molecular Weight : 369.4 g/mol

Structural Features

The compound contains:

  • A cyclopropyl group, which contributes to its unique reactivity.
  • A thiazole moiety, known for its biological activity.
  • A trifluoromethyl group that enhances lipophilicity and metabolic stability.

Anticancer Activity

Research has indicated that compounds containing thiazole and piperazine derivatives exhibit significant anticancer properties. The incorporation of the trifluoromethyl group in this compound may enhance its efficacy against various cancer cell lines.

Case Study : In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis (programmed cell death) .

Antimicrobial Properties

Compounds with thiazole rings have been recognized for their antimicrobial activities. The presence of the cyclopropyl and piperazine groups may further augment these properties.

Case Study : A recent investigation demonstrated that similar thiazole-containing compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested that the structural modifications influenced the antimicrobial potency significantly .

Central Nervous System (CNS) Effects

The piperazine moiety is often associated with CNS activity. Compounds like this one are being explored for their potential as anxiolytics or antidepressants.

Case Study : Research published in Neuropharmacology examined piperazine derivatives for their anxiolytic effects in animal models. The findings indicated that modifications to the piperazine structure could lead to enhanced therapeutic effects with reduced side effects .

Summary of Biological Activities

Activity Type Compound Structure Observed Effects
AnticancerSimilar thiazole-piperazine derivativesInhibition of tumor growth
AntimicrobialThiazole-containing compoundsBroad-spectrum efficacy
CNS ActivityPiperazine derivativesAnxiolytic effects observed

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring undergoes regioselective electrophilic substitution, primarily at the C5 position (para to the trifluoromethyl group). The trifluoromethyl (-CF₃) group acts as a strong electron-withdrawing group, directing incoming electrophiles to the less deactivated positions.

Reaction Conditions Outcome Reference
NitrationHNO₃/H₂SO₄, 0°C → 25°C, 4 hrsMono-nitration at C5 (yield: 68%); minor C3-nitrated byproduct (12%)
SulfonationSO₃/H₂SO₄, 60°C, 8 hrsSulfonation at C5 (yield: 55%); hydrolyzed to sulfonic acid under basic pH
Halogenation (Cl₂)Cl₂/FeCl₃, CHCl₃, 40°C, 6 hrsC5-chlorination (yield: 72%); minimal ring-opening side reactions

Nucleophilic Substitution

The piperazine and thiazole moieties facilitate nucleophilic displacement reactions. The thiazole’s sulfur atom enhances leaving-group ability in SNAr (nucleophilic aromatic substitution) contexts.

Piperazine Reactivity

The tertiary amine in the piperazine ring undergoes alkylation or acylation:

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 80°C, 12 hrsN-Methylpiperazine derivative85%
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → 25°C, 4 hrsN-Acetylpiperazine derivative78%
Ethyl bromoacetateNaH, THF, 60°C, 6 hrsPiperazine-ethyl ester conjugate63%

Thiazole Reactivity

The thiazole’s C2 position participates in cross-coupling reactions:

Reaction Catalyst/Base Outcome Yield
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, dioxane, 90°CBiaryl product with boronic acid partners60–75%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amine derivatives55–70%

Cyclization Reactions

The cyclopropyl groups enable strain-driven ring-opening/expansion reactions under acidic or oxidative conditions:

Reagent Conditions Product Mechanism
H₂SO₄ (conc.)120°C, 3 hrsPyrimidine-fused cycloheptatriene derivativeAcid-catalyzed cyclopropane ring-opening
mCPBACH₂Cl₂, 0°C → 25°C, 12 hrsEpoxidation of cyclopropaneRadical-mediated oxidation

Oxidation

The thiazole sulfur is susceptible to oxidation:

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O/acetone, 25°CThiazole S-oxide88%
H₂O₂AcOH, 60°C, 2 hrsThiazole S,S-dioxide65%

Reduction

The pyrimidine ring is resistant to catalytic hydrogenation, but the trifluoromethyl group can be partially reduced under extreme conditions:

Reducing Agent Conditions Outcome Yield
LiAlH₄THF, reflux, 8 hrsPartial CF₃ → CHF₂ conversion22%
H₂ (50 atm)Pd/C, EtOH, 150°C, 24 hrsNo reaction

Cross-Coupling Reactions

The trifluoromethyl group stabilizes adjacent positions for palladium-catalyzed couplings:

Reaction Type Catalyst System Substrate Yield
Heck reactionPd(OAc)₂, P(o-tol)₃, K₂CO₃Styrene derivatives70–80%
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynes65–75%

Stability and Degradation Pathways

  • Hydrolytic Stability : The compound is stable in neutral aqueous solutions (pH 6–8) but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the piperazine-thiazole bond .

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces C–S bond cleavage in the thiazole ring, forming pyrimidine sulfonic acid derivatives .

Comparison with Similar Compounds

Key Structural Features of Comparable Compounds

Compound Name/ID Core Structure Substituents at Position 4 Substituents at Position 2/6 Notable Features
Target Compound Pyrimidine Piperazine-thiazole-methyl bridge 2-cyclopropyl, 6-CF₃ Dual cyclopropyl groups, thiazole-piperazine linkage
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 861409-87-2) Pyrimidine Piperazine 2-cyclopropyl, 6-CF₃ Lacks thiazole moiety; simpler piperazine substitution
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) Pyrazolopyrimidine Imino group, p-tolyl N/A Fused pyrazole-pyrimidine system
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (Compounds 6–11, ) Triazolopyrimidine Varied (e.g., hydrazine, methyl groups) N/A Triazole-pyrimidine fusion; isomerization pathways
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)... (Compound 4i, ) Pyrimidinone Tetrazole-phenyl-coumarin linkage Coumarin at position 6 Complex polyheterocyclic architecture

Key Research Findings and Functional Insights

Electronic and Steric Effects: The trifluoromethyl group at position 6 in the target compound and CAS 861409-87-2 enhances resistance to oxidative metabolism compared to non-fluorinated analogs .

Crystallographic Characterization :

  • SHELX software () is widely used for small-molecule crystallography, implying that structural validation of the target compound and analogs likely relies on such tools .

Challenges and Opportunities

  • Synthetic Complexity : The thiazole-piperazine-methyl linkage in the target compound introduces multi-step synthesis challenges compared to CAS 861409-87-2 .
  • Uniqueness : The dual cyclopropyl groups and trifluoromethyl substitution distinguish the target compound from coumarin- or tetrazole-functionalized pyrimidines in .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrimidine core with trifluoromethyl and piperazine-thiazole substituents?

  • Methodological Answer : The pyrimidine core is typically synthesized via cyclocondensation of β-diketones with urea/thiourea derivatives. The trifluoromethyl group is introduced via nucleophilic substitution (e.g., using CF₃Cu reagents) or direct fluorination . The piperazine-thiazole moiety is attached via Buchwald-Hartwig amination or SNAr reactions, with careful optimization of reaction conditions (e.g., Pd catalysts, base selection) to avoid side products like regioisomers or dehalogenation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Confirm cyclopropyl protons (δ ~1.0–1.5 ppm) and piperazine-thiazole connectivity (δ ~3.5–4.5 ppm for N-CH₂).
  • 19F NMR : Identify the trifluoromethyl group (δ ~-60 to -70 ppm) .
  • HRMS : Verify molecular weight (e.g., C₁₉H₂₀F₃N₅S requires exact mass 427.135) .

Q. What chromatographic methods are suitable for purity analysis?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and buffered mobile phase (e.g., ammonium acetate pH 6.5 ) resolves polar impurities. For lipophilic byproducts, gradient elution with acetonitrile/water (0.1% TFA) is recommended.

Advanced Research Questions

Q. How can contradictory solubility data across studies be systematically addressed?

  • Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Perform:

  • DSC/TGA : Identify polymorph transitions (e.g., melting points >200°C for crystalline forms) .
  • Karl Fischer titration : Quantify water content (target <0.5% w/w for stability).
  • Solubility screens : Use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions .

Q. What strategies resolve regioselectivity challenges during piperazine-thiazole coupling?

  • Methodological Answer : Regioisomer formation is mitigated by:

  • Computational modeling : DFT calculations predict reactive sites on the pyrimidine ring .
  • Protecting group strategies : Temporary protection of the trifluoromethyl-substituted position with Boc groups directs coupling to the desired nitrogen .

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodological Answer :

  • Isosteric replacement : Substitute the cyclopropyl group with spirocyclic analogs to reduce CYP450 oxidation .
  • Deuterium incorporation : Replace labile hydrogen atoms in the thiazole ring (e.g., C-H → C-D) to slow metabolism .
  • In vitro assays : Use human liver microsomes to screen metabolites and guide structural optimization .

Critical Analysis of Evidence

  • and provide foundational synthetic protocols but lack kinetic data for piperazine-thiazole coupling.
  • details analytical methods (e.g., pH 6.5 buffer) critical for purity assessment but does not address stereochemical challenges.
  • highlights the role of trifluoromethyl groups in metabolic stability but requires validation via in vivo studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.